An In-Depth Technical Guide to 1-Phenoxy-d5-2-propanol: Properties and Applications in Analytical Sciences
An In-Depth Technical Guide to 1-Phenoxy-d5-2-propanol: Properties and Applications in Analytical Sciences
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-Phenoxy-d5-2-propanol, a deuterated analogue of 1-Phenoxy-2-propanol, tailored for the scientific community. We will delve into its chemical properties, the rationale for its use in advanced analytical methodologies, and its role in enhancing the precision and accuracy of quantitative analysis, particularly in the realm of drug discovery and development.
Introduction: The Significance of Isotopic Labeling in Analytical Chemistry
In the landscape of quantitative analysis, especially within bioanalytical and pharmaceutical research, the pursuit of accuracy and precision is paramount. The use of stable isotope-labeled internal standards (SIL-IS) has become the gold standard for techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). 1-Phenoxy-d5-2-propanol is a prime example of such a standard, designed to mimic the behavior of its non-labeled counterpart, 1-Phenoxy-2-propanol, and related analytes throughout the analytical process.
The substitution of five hydrogen atoms with deuterium on the phenyl group provides a mass shift that is easily detectable by a mass spectrometer, without significantly altering the physicochemical properties of the molecule. This near-identical behavior ensures that any variability encountered during sample preparation, chromatography, or ionization is mirrored by the internal standard, allowing for reliable correction and highly accurate quantification of the target analyte.
Core Chemical and Physical Properties
While a specific CAS number for 1-Phenoxy-d5-2-propanol is not individually assigned, it is referenced by the CAS number of its unlabeled form, 770-35-4 [1]. The key properties are summarized in the table below. The properties of the deuterated compound are expected to be very similar to the non-deuterated form, with the primary difference being the molecular weight.
| Property | Value | Source(s) |
| Chemical Name | 1-(phenoxy-d5)propan-2-ol | [1] |
| Synonyms | (±)-1-Phenoxy-d5-2-propanol, 2-Phenoxy-d5-1-methylethanol | [1] |
| Molecular Formula | C₉H₇D₅O₂ | [1] |
| Molecular Weight | 157.22 g/mol | [1] |
| Unlabeled CAS Number | 770-35-4 | [1] |
| Appearance | Colorless to slightly yellow liquid | |
| Boiling Point (unlabeled) | ~243 °C | |
| Density (unlabeled) | ~1.064 g/cm³ | |
| Solubility (unlabeled) | Soluble in water and many organic solvents |
Synthesis and Availability
1-Phenoxy-d5-2-propanol is a synthetic organic compound. The synthesis of its non-deuterated analogue, 1-phenoxy-2-propanol, typically involves the reaction of phenol with propylene oxide. For the deuterated version, a similar synthetic route would be employed, utilizing a deuterated phenol (phenol-d5) as a starting material.
This specialized compound is available from commercial suppliers of stable isotope-labeled compounds and certified reference materials, such as LGC Standards and Toronto Research Chemicals (TRC)[1][2][3]. These organizations provide the compound with a certificate of analysis, ensuring its chemical purity and isotopic enrichment, which are critical for its use as an internal standard[4][5].
The Role of 1-Phenoxy-d5-2-propanol as an Internal Standard
The primary application of 1-Phenoxy-d5-2-propanol is as an internal standard in quantitative analytical methods, particularly for the analysis of structurally related compounds in complex matrices such as plasma, urine, and other biological fluids. Its structure is analogous to the phenoxy propanolamine backbone found in many pharmaceutical compounds, most notably beta-blockers like propranolol and metoprolol[6][7][8].
Why it is an ideal internal standard:
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Structural Similarity: Its core structure mimics that of many beta-blockers and other phenoxy propanolamine drugs, ensuring similar extraction efficiency and chromatographic behavior.
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Co-elution: In liquid chromatography, it is designed to elute very close to the analyte of interest, meaning it experiences the same matrix effects (ionization suppression or enhancement) in the mass spectrometer.
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Mass Differentiation: The +5 Da mass difference allows for clear differentiation between the analyte and the internal standard by the mass spectrometer, without isotopic crosstalk.
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Improved Accuracy and Precision: By correcting for variations in sample preparation and instrument response, it significantly improves the accuracy and precision of the analytical method.
Experimental Workflow: A Representative Bioanalytical Method
Objective
To develop and validate a sensitive and robust LC-MS/MS method for the quantitative analysis of a phenoxy propanolamine-based drug in human plasma, using 1-Phenoxy-d5-2-propanol as an internal standard.
Materials and Reagents
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Analyte of interest (e.g., Propranolol)
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1-Phenoxy-d5-2-propanol (Internal Standard, IS)
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HPLC-grade methanol and acetonitrile
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Formic acid
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Human plasma (with anticoagulant)
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Deionized water
Preparation of Solutions
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Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the IS in methanol.
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Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 methanol:water mixture to prepare a series of working standard solutions for the calibration curve.
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Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with the same diluent to a fixed concentration.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting small molecules from plasma.
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To 100 µL of plasma sample (blank, calibration standard, or unknown sample) in a microcentrifuge tube, add 20 µL of the IS working solution (100 ng/mL).
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Vortex briefly to mix.
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Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
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Vortex for 1 minute.
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Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
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Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Sources
- 1. 1-Phenoxy-d5-2-propanol | LGC Standards [lgcstandards.com]
- 2. Toronto Research Chemicals | BIOZOL [biozol.de]
- 3. LGC Group [www2.lgcgroup.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. scispace.com [scispace.com]
- 7. Beta-adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sysrevpharm.org [sysrevpharm.org]
